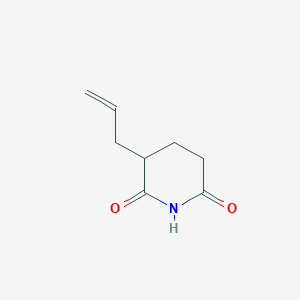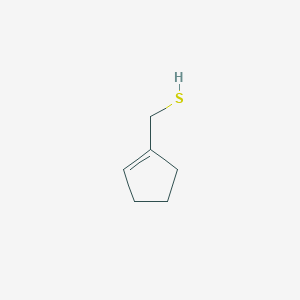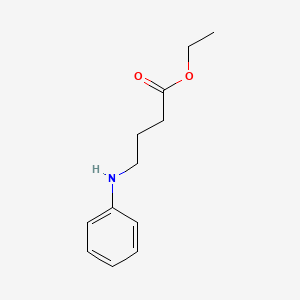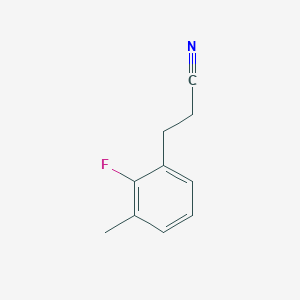
2-Fluoro-3-methylphenylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-methylphenylpropanenitrile is an organic compound that belongs to the class of aromatic nitriles It features a fluorine atom and a methyl group attached to a benzene ring, along with a propanenitrile group
準備方法
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylphenylpropanenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines, which can be further functionalized.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
2-Fluoro-3-methylphenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-fluoro-3-methylphenylpropanenitrile largely depends on its functional groups. The nitrile group can participate in various reactions, such as nucleophilic addition, which can lead to the formation of different products. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
類似化合物との比較
2-Fluorobenzonitrile: Lacks the methyl group, making it less sterically hindered.
3-Methylbenzonitrile: Lacks the fluorine atom, resulting in different electronic properties.
2-Fluoro-4-methylbenzonitrile: Similar structure but with the methyl group in a different position, affecting its reactivity.
特性
分子式 |
C10H10FN |
|---|---|
分子量 |
163.19 g/mol |
IUPAC名 |
3-(2-fluoro-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-4-2-5-9(10(8)11)6-3-7-12/h2,4-5H,3,6H2,1H3 |
InChIキー |
RJKCYOHUVMMONA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CCC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B13504757.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)

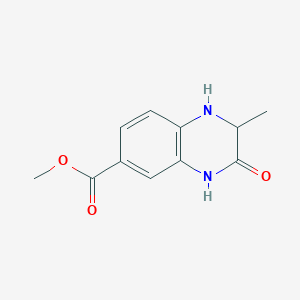

![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)
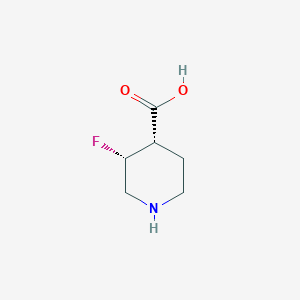

![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
